molecular formula C20H26N4O3 B3957860 2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL

2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL

Cat. No.: B3957860
M. Wt: 370.4 g/mol
InChI Key: KSWMMSXKVYUSPZ-UHFFFAOYSA-N
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Description

2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a nitro group and a phenylethylamine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by amination and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The nitro group and phenylethylamine moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL
  • 1-(3-nitrophenyl)ethan-1-ol
  • 2-(piperazin-1-yl)ethan-1-ol

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-16(17-5-3-2-4-6-17)21-19-15-18(7-8-20(19)24(26)27)23-11-9-22(10-12-23)13-14-25/h2-8,15-16,21,25H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWMMSXKVYUSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL
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2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL
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2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL
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2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL
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2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL

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